![molecular formula C12H8S2 B14693724 2-Phenylthieno[2,3-b]thiophene CAS No. 35022-10-7](/img/structure/B14693724.png)
2-Phenylthieno[2,3-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthieno[2,3-b]thiophene is a heterocyclic compound with the molecular formula C12H8S2 and a molecular weight of 216.322 g/mol . This compound is part of the thienothiophene family, which is known for its unique electronic properties and applications in various fields such as organic electronics and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthieno[2,3-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the sequential directed nucleophilic addition, side chain deprotonation, nucleophilic addition, and cyclization using a nitrogen or sulfur moiety as an internal nucleophile . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalytic vapour-phase reactions and other scalable synthetic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylthieno[2,3-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various organometallic compounds are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienothiophenes .
Applications De Recherche Scientifique
2-Phenylthieno[2,3-b]thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenylthieno[2,3-b]thiophene involves its interaction with various molecular targets and pathways. The compound’s electron-rich structure allows it to participate in π-π stacking interactions, which are crucial for its role in organic electronics. In biological systems, it may interact with enzymes and receptors, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thieno[3,2-b]thiophene
- Dithieno[2,3-b;2’,3’-d]thiophene
- Thieno[3,4-b]thiophene
Uniqueness
2-Phenylthieno[2,3-b]thiophene is unique due to its specific electronic properties and structural features. The presence of a phenyl group enhances its conjugation and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
35022-10-7 |
|---|---|
Formule moléculaire |
C12H8S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
5-phenylthieno[2,3-b]thiophene |
InChI |
InChI=1S/C12H8S2/c1-2-4-9(5-3-1)11-8-10-6-7-13-12(10)14-11/h1-8H |
Clé InChI |
AGTDWOWCGBRADQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


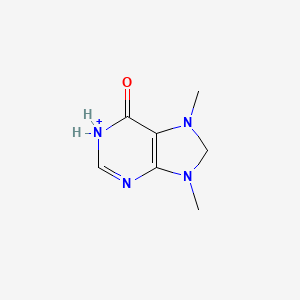
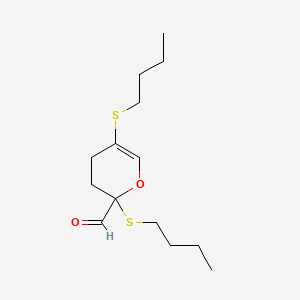
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
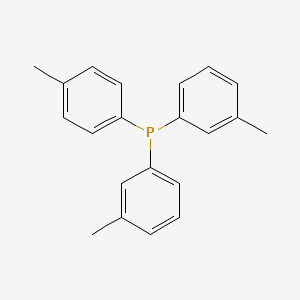
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)
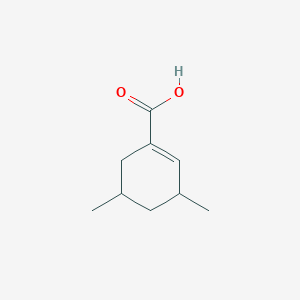
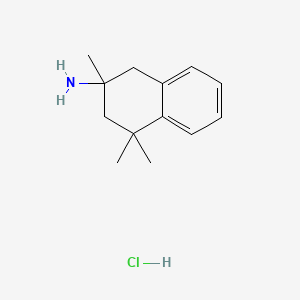
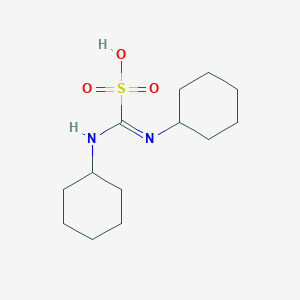
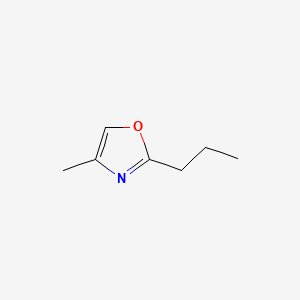
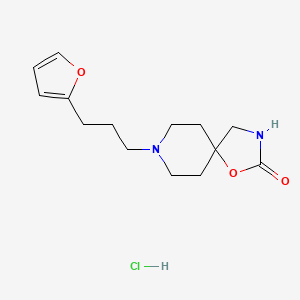
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
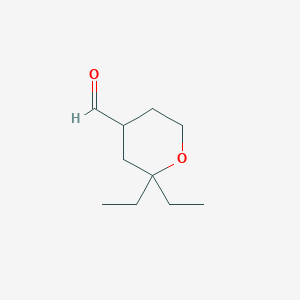
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

